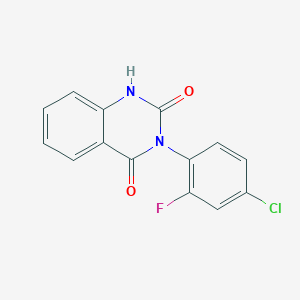

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in pharmaceuticals. This particular compound features a quinazoline ring substituted with a 4-chloro-2-fluorophenyl group, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloro-2-fluoroaniline and anthranilic acid.

Formation of Quinazoline Ring: The anthranilic acid is reacted with formamide to form the quinazoline ring.

Substitution Reaction: The 4-chloro-2-fluoroaniline is then introduced to the quinazoline ring through a nucleophilic substitution reaction.

Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Quinazoline Core Formation

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. For example, methyl anthranilate undergoes condensation with 1,1′-carbonyldiimidazole (CDI) to form an intermediate, which cyclizes under basic conditions to yield the quinazoline-dione core .

Optimization with DMAP Catalysis

4-Dimethylaminopyridine (DMAP) significantly enhances reaction efficiency in one-pot syntheses. For instance, microwave-assisted reactions with (Boc)₂O in acetonitrile achieve yields up to 92% under DMAP catalysis .

Reactivity of Functional Groups

The compound’s reactivity is influenced by its electron-withdrawing substituents (Cl, F) and the quinazoline-dione core:

Electrophilic Substitution

The electron-deficient quinazoline ring directs electrophiles to the 6- and 8-positions. Halogenation (e.g., bromination) occurs selectively at these sites under mild conditions.

Nucleophilic Attack

The 2,4-dione moiety undergoes nucleophilic addition at the carbonyl groups. For example, hydrazine reacts with the dione to form hydrazide derivatives, which are precursors for bioactive heterocycles like oxadiazoles .

Metal Coordination

The carbonyl and aromatic nitrogen atoms act as chelation sites for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in metalloenzyme inhibition .

Catalytic and Solvent Effects

Reaction conditions critically impact yield and selectivity:

| Condition | Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Microwave, 150°C | DMAP | CH₃CN | 92 | |

| Room temperature, 12 h | None | CH₃CN | 33 | |

| Reflux, 12 h | K₂CO₃ | DMF | 79 |

-

DMAP accelerates carbamate formation and cyclization via intermediate stabilization .

-

Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility of intermediates .

Derivitization and Bioactive Analogues

The compound serves as a scaffold for antimicrobial agents. Key derivatives include:

-

Oxadiazole hybrids : Synthesized via cyclization with thiosemicarbazides, showing MIC values of 70–80 µg/mL against Staphylococcus aureus .

-

Metal-chelating derivatives : 3-Hydroxyquinazoline-diones with enhanced antibacterial activity due to Mg²⁺/Ca²⁺ ion coordination .

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with the dione ring undergoing retro-Diels-Alder fragmentation. Hydrolytic stability studies in acidic/basic media show gradual ring-opening to anthranilic acid derivatives .

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione

- 3-(4-Fluorophenyl)quinazoline-2,4(1H,3H)-dione

- 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its chemical stability and biological activity compared to similar compounds with only one substituent.

Biological Activity

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities. This compound features a quinazoline core with halogen substituents that enhance its potential applications in medicinal chemistry. The compound's molecular formula is C₁₃H₈ClF N₃O₂, indicating the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms.

The chemical reactivity of this compound is characterized by its interactions with nucleophiles and electrophiles. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the quinazoline ring. Additionally, it participates in cyclization reactions under specific conditions.

Kinase Inhibition

Research indicates that this compound exhibits significant activity as an inhibitor of various kinases:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a critical role in angiogenesis and cancer progression. The compound has shown promising results in inhibiting cell proliferation in cancer cell lines.

- c-Met Tyrosine Kinase : Inhibition of this kinase is crucial for targeting cancer metastasis.

Table 1: Summary of Biological Activities

| Target Kinase | Activity Description |

|---|---|

| VEGFR-2 | Inhibitor; significant impact on angiogenesis |

| c-Met | Inhibitor; affects cancer cell proliferation |

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest potential antiviral activity against specific viruses. A related study on quinazoline derivatives highlighted their effectiveness against vaccinia and adenovirus, suggesting a broader antiviral potential for compounds within this class.

Table 2: Antiviral Activity of Quinazoline Derivatives

| Compound | Virus Target | EC50 (μM) | Reference Drug EC50 (μM) |

|---|---|---|---|

| 24b11 | Vaccinia | 1.7 | Cidofovir (25) |

| 24b13 | Adenovirus-2 | 6.2 | Reference drugs varied |

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by their structural features. Notably:

- The presence of halogen atoms (chlorine and fluorine) enhances binding affinity to target proteins.

- Molecular docking studies have shown that the compound effectively binds to active sites of kinases through hydrogen bonds and hydrophobic interactions.

Table 3: SAR Insights for Quinazoline Derivatives

| Structural Feature | Impact on Activity |

|---|---|

| Halogen Substituents | Increased potency against kinases |

| Quinazoline Core | Essential for biological activity |

Case Studies

Several studies have evaluated the biological activity of quinazoline derivatives:

- In Vitro Studies : Demonstrated that this compound inhibits cell proliferation in various cancer cell lines.

- Molecular Docking : Showed effective binding to VEGFR-2 and c-Met with favorable interaction profiles.

Properties

CAS No. |

557064-58-1 |

|---|---|

Molecular Formula |

C14H8ClFN2O2 |

Molecular Weight |

290.67 g/mol |

IUPAC Name |

3-(4-chloro-2-fluorophenyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C14H8ClFN2O2/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |

InChI Key |

BNKIUBBSHXZZAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=C(C=C(C=C3)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.